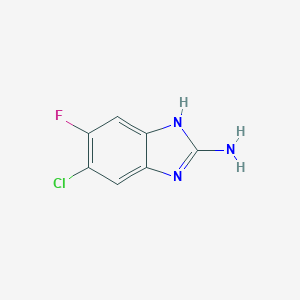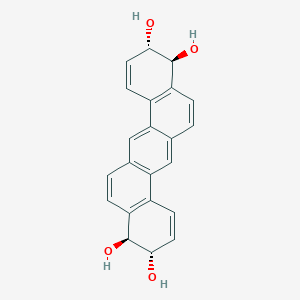
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to natural and anthropogenic sources. It has been identified as a potent carcinogen and mutagen, and its effects on human health have been extensively studied.
Mécanisme D'action
Dibenz(a,h)anthracene exerts its carcinogenic effects by inducing oxidative stress, DNA damage, and mutations. It is metabolized by cytochrome P450 enzymes to form highly reactive intermediates, which can bind to DNA and cause mutations. It also generates reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The accumulation of DNA damage and mutations can lead to the development of cancer.
Effets Biochimiques Et Physiologiques
Dibenz(a,h)anthracene has been found to induce a variety of biochemical and physiological effects. It can cause inflammation, oxidative stress, and DNA damage, which can lead to cell death and tissue damage. It also affects various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenz(a,h)anthracene is a useful tool for studying the mechanisms of carcinogenesis and developing cancer therapies. It can be used to induce tumors in animal models and to study the effects of carcinogens on cellular and molecular processes. However, its use is limited by its toxicity and carcinogenicity. It must be handled with care, and appropriate safety measures must be taken to avoid exposure.
Orientations Futures
There are several future directions for research on dibenz(a,h)anthracene. One area of research is the development of new cancer therapies that target the mechanisms of carcinogenesis induced by dibenz(a,h)anthracene. Another area is the study of the effects of dibenz(a,h)anthracene on the immune system and its role in the development of cancer. Additionally, the development of new methods for the detection and quantification of dibenz(a,h)anthracene in the environment and in biological samples is an important area of research.
Méthodes De Synthèse
Dibenz(a,h)anthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and oxidative coupling. The most commonly used method for its synthesis is the oxidative coupling of anthracene, which involves the reaction of anthracene with a strong oxidizing agent such as potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
Dibenz(a,h)anthracene has been extensively studied for its carcinogenic and mutagenic properties. It has been found to induce tumors in various organs, including the lungs, liver, and skin. It also causes DNA damage and mutations, which can lead to cancer. Therefore, it is commonly used in cancer research to study the mechanisms of carcinogenesis and to develop cancer therapies.
Propriétés
Numéro CAS |
151910-74-6 |
|---|---|
Nom du produit |
Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- |
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
FCBQLOHCJAICDK-CMOCDZPBSA-N |
SMILES isomérique |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O |
SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
SMILES canonique |
C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O |
Autres numéros CAS |
151910-74-6 |
Synonymes |
trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



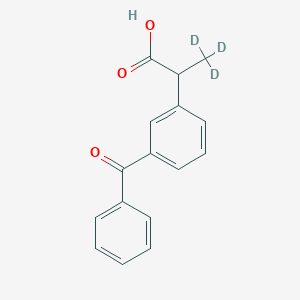
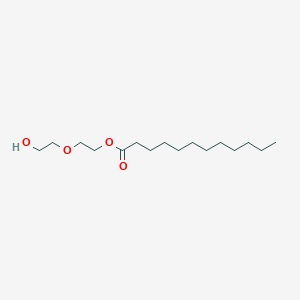
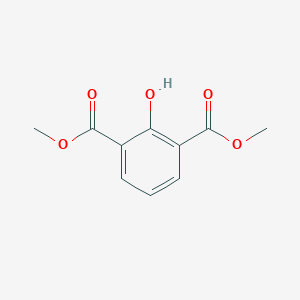
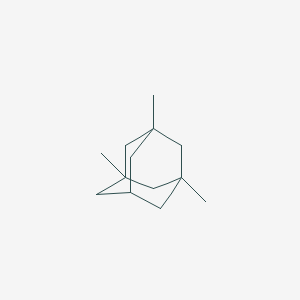
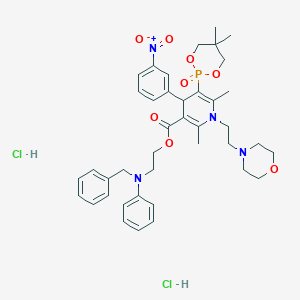
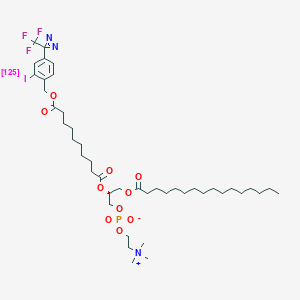
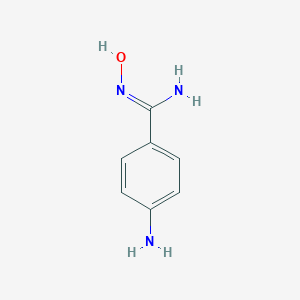
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)

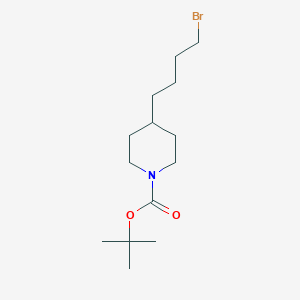
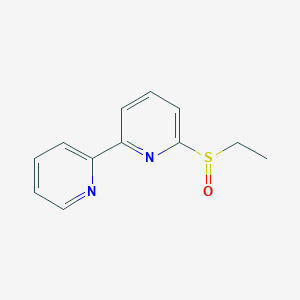
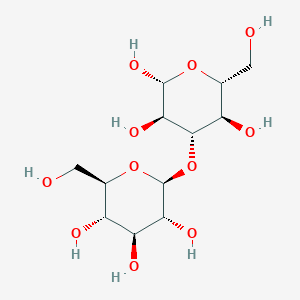
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
